molecular formula C26H24N6O B12128033 N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine

N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine

Cat. No.: B12128033
M. Wt: 436.5 g/mol
InChI Key: NMKOCUCKUIWJOQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a heterocyclic compound featuring a quinoxaline core substituted at positions 2 and 3 with aromatic and pyrazole-based groups. The quinoxaline moiety (a bicyclic system with two nitrogen atoms at positions 1,4) is conjugated with an N-(4-ethoxyphenyl) group and an N'-(3-methyl-1-phenylpyrazol-5-yl) substituent.

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.5 g/mol

IUPAC Name

2-N-(4-ethoxyphenyl)-3-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxaline-2,3-diamine

InChI

InChI=1S/C26H24N6O/c1-3-33-21-15-13-19(14-16-21)27-25-26(29-23-12-8-7-11-22(23)28-25)30-24-17-18(2)31-32(24)20-9-5-4-6-10-20/h4-17H,3H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

NMKOCUCKUIWJOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC(=NN4C5=CC=CC=C5)C

Origin of Product

United States

Biological Activity

N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the quinoxaline family and incorporates a pyrazole moiety. Its structural formula can be represented as follows:

C19H20N4O Molecular Weight 320 39 g mol \text{C}_{19}\text{H}_{20}\text{N}_4\text{O}\quad \text{ Molecular Weight 320 39 g mol }

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives, including the compound . For instance, a study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2S. aureus18
3P. aeruginosa12

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation .

2. Antifungal Activity

In addition to antibacterial properties, quinoxaline derivatives have shown promising antifungal activity. A study reported that certain synthesized quinoxalines demonstrated effective antifungal action against Candida species.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) µg/mL
AC. albicans32
BC. glabrata16
CA. niger64

These findings suggest that the compound may inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes .

3. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116).

Cell LineIC50 (µM)
MCF-72.5
HCT-1161.9

The mechanism of action likely involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Study on Antibacterial Properties

A comprehensive study published in Molecules assessed the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial activity, suggesting that the ethoxy group enhances interaction with bacterial targets .

Study on Anticancer Effects

Another pivotal research article documented the effects of quinoxaline derivatives on cancer cells. The study found that the compound induced significant apoptosis in MCF-7 cells via caspase activation pathways . The authors concluded that further exploration into structure-activity relationships could yield more potent anticancer agents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-ethoxyphenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxaline-2,3-diamine exhibit notable antimicrobial properties. For instance, derivatives containing pyrazole and quinoxaline structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies demonstrate that such compounds can inhibit the growth of pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as antibacterial agents .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Research has indicated that quinoxaline derivatives can induce apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . The incorporation of pyrazole moieties enhances the biological activity of these compounds, making them candidates for further development in cancer therapy.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory and analgesic properties. The presence of the ethoxyphenyl group may contribute to its pharmacokinetic profile, enhancing solubility and bioavailability.

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating such compounds into device architectures can improve efficiency and stability .

Dye-Sensitized Solar Cells

The compound's photophysical properties suggest its potential application as a dye in dye-sensitized solar cells (DSSCs). The ability to absorb light effectively can enhance the overall performance of solar cells by increasing the conversion efficiency of solar energy into electrical energy .

Synthesis and Characterization

A study focused on synthesizing derivatives of this compound demonstrated several synthetic routes leading to compounds with varying biological activities. The characterization involved techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Biological Testing

In vitro testing against various microbial strains revealed that certain derivatives exhibited significant inhibitory effects, with zones of inhibition measured up to 19 mm against Pseudomonas aeruginosa. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

CompoundActivity AgainstZone of Inhibition (mm)
Derivative AMycobacterium smegmatis16
Derivative BPseudomonas aeruginosa19
Derivative CStaphylococcus aureus15

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Coordination Chemistry

demonstrates that pyrazole-containing ligands form stable palladium complexes for catalytic applications (e.g., MMA polymerization). The target compound’s pyrazole group could similarly coordinate metal ions, though this remains unexplored .

Key Data Table: Structural Parameters of Analogous Compounds

Parameter Target Compound (Quinoxaline) Oxadiazole-Pyrazole () Pyrimidine ()
Core Heterocycle Quinoxaline 1,3,4-Oxadiazole Pyrimidine
Key Bond Lengths (Å) N/A N3–N4: 1.414; N4–C12: 1.290 C–N: ~1.33 (pyrimidine)
Dihedral Angles (°) N/A Pyrazole-oxadiazole: 7.97 N/A
Electron Effects Electron-deficient Strong electron-withdrawing Moderate polarity
Bioactivity Hypothesized antimicrobial Herbicidal, fungicidal Antimicrobial

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